molecular formula C8H18ClN B2859638 3-Ethyl-3-methylpiperidine hydrochloride CAS No. 1609403-36-2

3-Ethyl-3-methylpiperidine hydrochloride

Cat. No.: B2859638
CAS No.: 1609403-36-2
M. Wt: 163.69
InChI Key: QHMKMWAHGDONIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 3-methylpiperidine with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and controlled reaction conditions to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3-methylpiperidine hydrochloride is unique due to the presence of both ethyl and methyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .

Biological Activity

3-Ethyl-3-methylpiperidine hydrochloride (C9H18ClN) is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied as a precursor in the synthesis of various pharmaceuticals and has been investigated for its effects on multiple biological targets.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with ethyl and methyl groups at the 3-position. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory applications.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes within biological systems. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including:

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits cell proliferation; induces apoptosis in cancer cells
AnalgesicPotential opioid receptor agonism; pain relief properties
AntimicrobialExhibits activity against bacteria and fungi
AntiviralInvestigated for effects on viral replication
NeuroprotectivePotential effects in neurodegenerative disease models

Case Studies and Experimental Data

  • Anticancer Studies : A study demonstrated that piperidine derivatives, including this compound, showed significant inhibition of tumor growth in vitro. The compound was tested against various cancer cell lines, revealing IC50 values that indicate effective cytotoxicity.
  • Analgesic Activity : In animal models, derivatives similar to this compound have shown analgesic effects comparable to established opioids. This suggests a potential role in pain management therapies.
  • Antimicrobial Testing : Preliminary tests revealed that this compound exhibits bacteriostatic properties against Gram-positive bacteria. Further studies are needed to quantify these effects and explore mechanisms.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds in the piperidine class have variable bioavailability depending on metabolic pathways. For this compound:

  • Absorption : Rapidly absorbed with an estimated bioavailability of 80-90% in certain conditions.
  • Metabolism : Primarily metabolized in the liver; potential for significant interaction with hepatic enzymes.
  • Excretion : Predominantly eliminated via renal pathways.

Properties

IUPAC Name

3-ethyl-3-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-8(2)5-4-6-9-7-8;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMKMWAHGDONIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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